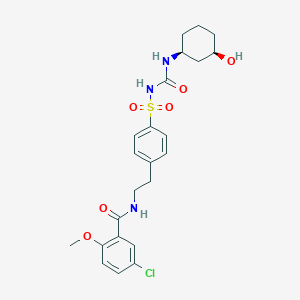

3-cis-Hydroxyglibenclamide

Description

BenchChem offers high-quality 3-cis-Hydroxyglibenclamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cis-Hydroxyglibenclamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H28ClN3O6S |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1 |

InChI Key |

VFBAJFAMXTVSQA-ZWKOTPCHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-cis-Hydroxyglibenclamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the widely used anti-diabetic drug glibenclamide (glyburide). This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Detailed experimental protocols for its analysis in biological matrices are provided, along with a proposed synthetic pathway. Furthermore, this guide visualizes the key signaling pathways influenced by this compound, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure and Properties

3-cis-Hydroxyglibenclamide, also known as the M2 metabolite of glibenclamide, is a crucial molecule in understanding the overall pharmacological profile of its parent drug. Its chemical structure is characterized by the introduction of a hydroxyl group in the cis conformation at the 3-position of the cyclohexyl ring of the glibenclamide molecule.

Chemical Structure:

-

IUPAC Name: 5-chloro-N-[2-[4-[[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide[1]

-

Synonyms: cis-3-Hydroxyglyburide, 3-cis-Hydroxycyclohexyl glyburide[1]

-

CAS Number: 23074-02-4[1]

-

Molecular Formula: C₂₃H₂₈ClN₃O₆S[1]

-

SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC--INVALID-LINK--O[1]

A summary of the key chemical and physical properties of 3-cis-Hydroxyglibenclamide is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 510.00 g/mol | |

| Monoisotopic Mass | 509.1387345 Da | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 191-193°C | |

| Solubility | Slightly soluble in DMSO and methanol | |

| XlogP (predicted) | 3.7 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 9 | [1] |

Biological Activity and Mechanism of Action

3-cis-Hydroxyglibenclamide is an active metabolite of glibenclamide and exhibits significant hypoglycemic activity. Its primary mechanism of action is analogous to that of its parent compound, involving the regulation of insulin (B600854) secretion from pancreatic β-cells.

Hypoglycemic Effects

Clinical studies have demonstrated that 3-cis-Hydroxyglibenclamide possesses approximately 50% of the hypoglycemic activity of glibenclamide. This effect is attributed to its ability to stimulate insulin secretion from the pancreas.

Mechanism of Action: K-ATP Channel Modulation

The principal molecular target of 3-cis-Hydroxyglibenclamide is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

The binding of 3-cis-Hydroxyglibenclamide to the SUR1 subunit induces a conformational change that leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent opening of voltage-gated calcium channels allows for an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.

The signaling cascade from SUR1 binding to insulin exocytosis is depicted in the following diagram:

Caption: Signaling pathway of 3-cis-Hydroxyglibenclamide-induced insulin secretion.

Beyond its primary role in insulin secretion, emerging evidence suggests that modulation of SUR1 by glibenclamide and its metabolites may have downstream effects on other cellular processes, including inflammation and apoptosis. These are active areas of research and may reveal additional therapeutic implications for these compounds.

Experimental Protocols

Proposed Synthesis of 3-cis-Hydroxyglibenclamide

A detailed, publicly available protocol for the specific synthesis of 3-cis-Hydroxyglibenclamide is limited. However, a plausible synthetic route can be proposed based on established methods for the synthesis of glibenclamide and the stereoselective synthesis of cis-3-hydroxycyclohexylamine derivatives.

The proposed workflow involves two main stages: the synthesis of the key intermediate, cis-3-hydroxycyclohexyl isocyanate, and its subsequent coupling with the sulfonylurea precursor.

Caption: A proposed synthetic workflow for 3-cis-Hydroxyglibenclamide.

Methodology:

-

Synthesis of cis-3-Hydroxycyclohexylamine: This can be achieved through various stereoselective methods, such as the ring-opening of cyclohexene oxide with a nitrogen nucleophile, followed by functional group manipulations to yield the desired cis-amino alcohol.

-

Formation of cis-3-Hydroxycyclohexyl isocyanate: The synthesized cis-3-hydroxycyclohexylamine can be converted to the corresponding isocyanate by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, under carefully controlled conditions.

-

Coupling Reaction: The final step involves the coupling of cis-3-hydroxycyclohexyl isocyanate with 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in an appropriate aprotic solvent to yield 3-cis-Hydroxyglibenclamide.

Purification would likely involve recrystallization or column chromatography. Characterization of the final product and intermediates should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Quantification in Biological Samples by UPLC-MS/MS

The following protocol outlines a general method for the extraction and quantification of 3-cis-Hydroxyglibenclamide from plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water, HPLC grade

-

UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-cis-Hydroxyglibenclamide and the internal standard need to be determined and optimized.

-

-

Data Analysis:

Quantification is achieved by constructing a calibration curve using known concentrations of 3-cis-Hydroxyglibenclamide spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Conclusion

3-cis-Hydroxyglibenclamide is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of glibenclamide. Its primary mechanism of action through the modulation of K-ATP channels in pancreatic β-cells is well-established. This technical guide provides a foundational understanding of its chemical properties, biological activity, and analytical methodologies. The proposed synthetic route and detailed experimental protocols offer a starting point for researchers interested in further investigating this important molecule. A deeper understanding of its signaling pathways and potential off-target effects will be crucial for the development of more selective and effective therapies for metabolic disorders. for metabolic disorders.

References

In-Depth Technical Guide: 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-cis-Hydroxyglibenclamide, an active metabolite of the second-generation sulfonylurea, glibenclamide (also known as glyburide). Glibenclamide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its metabolites, including 3-cis-Hydroxyglibenclamide, contribute to its overall therapeutic and potential adverse effects. Understanding the properties and biological activity of this metabolite is crucial for a complete picture of glibenclamide's pharmacology and for the development of safer and more effective antidiabetic therapies.

Chemical Identity

| Property | Value |

| CAS Number | 23074-02-4[1][2] |

| Molecular Formula | C23H28ClN3O6S[1] |

| Molecular Weight | 510.00 g/mol [1] |

Synonyms

-

cis-3-Hydroxyglyburide[2]

-

3-cis-Hydroxycyclohexyl glyburide[1]

-

Benzamide, 5-chloro-N-[2-[4-[[[[(1R,3S)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, rel-[2]

-

rel-5-Chloro-N-[2-[4-[[[[(1R,3S)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide

-

Urea, 1-[[p-[2-(5-chloro-o-anisamido)ethyl]phenyl]sulfonyl]-3-(3-hydroxycyclohexyl)-, cis-

Pharmacological Activity

3-cis-Hydroxyglibenclamide (M2) is an active metabolite of glibenclamide and exhibits significant hypoglycemic effects.[3] It is reported to show approximately 50% of the hypoglycemic activity of the parent compound, which is attributed to its ability to increase insulin (B600854) secretion.[3]

Quantitative Pharmacodynamic and Pharmacokinetic Data

A study in healthy human subjects provided the following key parameters for 3-cis-Hydroxyglibenclamide (M2) following intravenous administration.

| Parameter | Value | Unit | Description |

| Emax | 27 (CV 56%) | % | Maximum percentage of blood glucose reduction. |

| CEss50 | 37 (CV 47%) | ng/mL | Steady-state serum concentration at which 50% of the maximal effect is achieved. |

| kEO | 0.479 (CV 8.5%) | h⁻¹ | Elimination rate constant from the effect site. |

| kEO-HL | 1.4 | h | Equilibration half-life for the effect site. |

Data from a study on the concentration-effect relations of glibenclamide and its active metabolites in humans.

Mechanism of Action: Sulfonylurea-Induced Insulin Secretion

As a metabolite of glibenclamide, 3-cis-Hydroxyglibenclamide is understood to share the same mechanism of action as other sulfonylureas. This involves the regulation of insulin secretion from pancreatic β-cells.

The primary target for sulfonylureas is the ATP-sensitive potassium channel (KATP) on the plasma membrane of pancreatic β-cells. These channels are composed of two subunits: the inwardly rectifying potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).

The binding of 3-cis-Hydroxyglibenclamide to the SUR1 subunit leads to the closure of the KATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.

Caption: Signaling pathway of 3-cis-Hydroxyglibenclamide in pancreatic β-cells.

Experimental Protocols

The following is a summarized methodology based on a clinical study investigating the hypoglycemic effect of glibenclamide metabolites.

Study Design:

A placebo-controlled, randomized, single-blind crossover study was conducted with eight healthy subjects. Each subject participated in five single-dose tests with a washout period of three months between each test. The administered substances were:

-

3.5 mg glibenclamide (oral)

-

3.5 mg glibenclamide (intravenous)

-

3.5 mg 4-trans-hydroxy-glibenclamide (M1) (intravenous)

-

3.5 mg 3-cis-hydroxy-glibenclamide (M2) (intravenous)

-

Placebo (intravenous)

All administrations were performed in a fasting state. Standardized meals were provided 0.5 and 5.5 hours after medication administration.

Sample Collection and Analysis:

-

Blood Glucose Measurement: Blood glucose levels were measured using a glucose oxidase method.

-

Serum Insulin Concentration: Serum insulin concentrations were analyzed using a specific immunoassay.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the hypoglycemic effect of 3-cis-Hydroxyglibenclamide.

Conclusion

3-cis-Hydroxyglibenclamide is a pharmacologically active metabolite of glibenclamide that contributes to the drug's overall glucose-lowering effect. Its mechanism of action is consistent with that of sulfonylureas, involving the closure of KATP channels in pancreatic β-cells and subsequent stimulation of insulin secretion. The quantitative data on its pharmacodynamics and pharmacokinetics provide valuable insights for researchers in the fields of diabetes, pharmacology, and drug metabolism. Further investigation into the specific interactions of this metabolite with the sulfonylurea receptor and its long-term effects could provide a more nuanced understanding of glibenclamide therapy.

References

- 1. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-cis-Hydroxyglibenclamide - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]

Synthesis of 3-cis-Hydroxyglibenclamide Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for the preparation of the 3-cis-Hydroxyglibenclamide reference standard. As a significant metabolite of the widely-used anti-diabetic drug glibenclamide, a reliable source of this compound as a reference standard is crucial for pharmacokinetic, metabolic, and toxicological studies. The synthesis outlined herein is a multi-step process designed to stereoselectively introduce the hydroxyl group in the cis configuration on the cyclohexyl moiety.

Proposed Synthetic Pathway Overview

The synthesis of 3-cis-Hydroxyglibenclamide is not widely documented in peer-reviewed literature. Therefore, a logical synthetic route has been devised based on established organic chemistry principles and known transformations for analogous structures. The core strategy involves the synthesis of a key intermediate, cis-3-(tert-Butyldimethylsilyloxy)cyclohexyl isocyanate, which is then coupled with the known glibenclamide precursor, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.

The overall workflow can be summarized in the following stages:

-

Synthesis of the Key Intermediate: Preparation of cis-3-Aminocyclohexanol, followed by protection of the hydroxyl group and conversion of the amino group to an isocyanate.

-

Synthesis of the Sulfonamide Moiety: Preparation of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide from commercially available starting materials.

-

Final Coupling and Deprotection: Reaction of the two key fragments followed by the removal of the protecting group to yield the final product.

-

Purification and Characterization: Purification of 3-cis-Hydroxyglibenclamide to reference standard quality and its characterization using various analytical techniques.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 3-cis-Hydroxyglibenclamide.

Detailed Experimental Protocols

Part 1: Synthesis of cis-3-(tert-Butyldimethylsilyloxy)cyclohexyl isocyanate

Step 1.1: Synthesis of 3-Aminocyclohex-2-en-1-one

In a round-bottom flask equipped with a Dean-Stark apparatus, 1,3-cyclohexanedione (1.0 eq) is dissolved in toluene. Anhydrous ammonia (B1221849) is bubbled through the solution, and the mixture is heated to reflux. Water is removed azeotropically until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield 3-aminocyclohex-2-en-1-one[1], which is used in the next step without further purification.

Step 1.2: Diastereoselective Reduction to cis-3-Aminocyclohexanol

3-Aminocyclohex-2-en-1-one (1.0 eq) is dissolved in methanol (B129727) and cooled to 0 °C. Sodium borohydride (B1222165) (NaBH4, 1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature until completion. The solvent is evaporated, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give a mixture of cis- and trans-3-aminocyclohexanols.[2][3] The cis isomer is isolated by column chromatography on silica (B1680970) gel.

Step 1.3: Protection of the Hydroxyl Group

To a solution of cis-3-aminocyclohexanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) are added. The reaction is stirred at room temperature until the starting material is consumed (TLC analysis). The reaction mixture is quenched with water and extracted with diethyl ether. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford cis-3-(tert-butyldimethylsilyloxy)cyclohexan-1-amine.

Step 1.4: Formation of the Isocyanate

In a flame-dried, three-necked flask under an inert atmosphere, a solution of triphosgene (0.4 eq) in anhydrous toluene is prepared. A solution of cis-3-(tert-butyldimethylsilyloxy)cyclohexan-1-amine (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous toluene is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete. The mixture is cooled, filtered to remove triethylamine hydrochloride, and the filtrate containing the desired isocyanate is used directly in the next step.

Part 2: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

This well-established precursor for glibenclamide synthesis is prepared in a three-step sequence from 5-chloro-2-methoxybenzoic acid and 2-phenethylamine. The detailed procedures are widely available in the chemical literature.

Part 3: Final Coupling and Deprotection

Step 3.1: Coupling Reaction

To a solution of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (1.0 eq) in anhydrous dioxane, triethylamine (1.2 eq) is added. The toluene solution of cis-3-(tert-butyldimethylsilyloxy)cyclohexyl isocyanate (1.1 eq) from Step 1.4 is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected 3-cis-Hydroxyglibenclamide.

Step 3.2: Deprotection

The protected compound (1.0 eq) is dissolved in tetrahydrofuran (B95107) (THF), and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude 3-cis-Hydroxyglibenclamide.

Part 4: Purification

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to obtain the 3-cis-Hydroxyglibenclamide reference standard with high purity.

Quantitative Data

| Step No. | Intermediate/Product | Starting Materials | Key Reagents | Solvent | Estimated Yield (%) | Purity (by HPLC) |

| 1.1 | 3-Aminocyclohex-2-en-1-one | 1,3-Cyclohexanedione | NH3 | Toluene | >90 | ~95% |

| 1.2 | cis-3-Aminocyclohexanol | 3-Aminocyclohex-2-en-1-one | NaBH4 | Methanol | 40-50 (of cis isomer) | >98% |

| 1.3 | cis-3-(tert-Butyldimethylsilyloxy)cyclohexan-1-amine | cis-3-Aminocyclohexanol | TBDMSCl, Imidazole | DMF | >95 | >98% |

| 1.4 | cis-3-(tert-Butyldimethylsilyloxy)cyclohexyl isocyanate | Protected amine | Triphosgene, Et3N | Toluene | Not isolated | - |

| 3.1 | Protected 3-cis-Hydroxyglibenclamide | Sulfonamide, Isocyanate | Et3N | Dioxane/Toluene | 70-80 | >95% |

| 3.2 | 3-cis-Hydroxyglibenclamide | Protected Glibenclamide | TBAF | THF | >90 | >95% (crude) |

| 4.0 | Purified 3-cis-Hydroxyglibenclamide | Crude Product | - | - | >80 (from purification) | >99.5% |

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (δ, ppm) | Expected Mass Spectrum (m/z) |

| cis-3-Aminocyclohexanol | C₆H₁₃NO | 115.17 | Signals for cyclohexyl protons, broad signals for OH and NH₂ | 116.1 [M+H]⁺ |

| Protected Amine | C₁₂H₂₇NOSi | 229.43 | Characteristic signals for TBDMS group (approx. 0.1 and 0.9 ppm) | 230.2 [M+H]⁺ |

| 3-cis-Hydroxyglibenclamide | C₂₃H₂₈ClN₃O₆S | 510.00 | Aromatic protons, cyclohexyl protons (with a signal for CH-OH), amide and urea (B33335) NH protons | 510.1 [M]⁺, 532.1 [M+Na]⁺ |

Signaling Pathways and Logical Relationships

The synthesis of 3-cis-Hydroxyglibenclamide does not directly involve biological signaling pathways. However, the logical relationship of the synthetic strategy is depicted in the workflow diagram above, illustrating the convergent approach where two key fragments are synthesized separately and then combined.

Conclusion

This technical guide outlines a robust and feasible synthetic route for the preparation of the 3-cis-Hydroxyglibenclamide reference standard. The proposed methodology employs stereoselective reactions to ensure the desired cis configuration of the hydroxyl group. The detailed protocols and expected quantitative data provide a solid foundation for researchers and scientists in drug development to synthesize this important metabolite for their analytical and research needs. The availability of a high-purity reference standard is indispensable for the accurate quantification and characterization of glibenclamide's metabolic fate in biological systems.

References

- 1. [PDF] Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 3-cis-Hydroxyglibenclamide from Glibenclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic efficacy is influenced by its extensive hepatic metabolism, leading to the formation of active metabolites. This technical guide provides a comprehensive overview of the in vivo formation of one of its major active metabolites, 3-cis-hydroxyglibenclamide (M2). The document details the metabolic pathways, enzymatic kinetics, and experimental protocols for the study of this biotransformation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Glibenclamide's pharmacological action is primarily mediated by its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. However, the parent drug is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1][2] Both of these metabolites exhibit hypoglycemic activity, contributing to the overall therapeutic effect and potentially influencing the duration of action and risk of hypoglycemia.[3][4] Understanding the in vivo formation of 3-cis-hydroxyglibenclamide is therefore crucial for a complete pharmacokinetic and pharmacodynamic characterization of glibenclamide and for optimizing its clinical use.

Metabolic Pathway of Glibenclamide to 3-cis-Hydroxyglibenclamide

The primary route of glibenclamide metabolism is hydroxylation of the cyclohexyl ring. The formation of 3-cis-hydroxyglibenclamide is a stereospecific reaction catalyzed by specific CYP450 isoenzymes in the liver.

Key Enzymes Involved

The biotransformation of glibenclamide to its hydroxylated metabolites is predominantly carried out by CYP3A4 and CYP2C9.[5][6] While both enzymes contribute to the overall metabolism, their relative contributions to the formation of specific isomers can vary. Studies have shown that CYP3A4 is the major enzyme responsible for glibenclamide metabolism, with a smaller contribution from CYP2C9.[6] Other isoforms such as CYP2C19 may also play a minor role.[5]

Quantitative Data

The following tables summarize key pharmacokinetic parameters of glibenclamide and its metabolites, as well as the enzymatic kinetic parameters for glibenclamide metabolism.

Table 1: Pharmacokinetic Parameters of Glibenclamide and its Metabolites

| Parameter | Glibenclamide | 4-trans-hydroxyglibenclamide (M1) | 3-cis-hydroxyglibenclamide (M2) | Reference(s) |

| Cmax (ng/mL) | Varies with dose (e.g., ~100-300 for 5mg dose) | ~16-85 | ~5-22 | [2] |

| Tmax (h) | ~2-4 | ~4-6 | ~4-6 | [2] |

| AUC (ng·h/mL) | Varies with dose | Higher in renal impairment | Higher in renal impairment | [2] |

| Half-life (h) | ~10 (can be longer) | Eliminated by kidneys | Eliminated by kidneys | [2] |

| Hypoglycemic Effect | Potent | Active | Active | [3][4] |

Note: Pharmacokinetic parameters can vary significantly between individuals due to factors such as genetics (e.g., CYP2C9 polymorphisms), renal function, and drug-drug interactions.

Table 2: Enzymatic Kinetic Parameters for Glibenclamide Hydroxylation

| Enzyme | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) | Reference(s) |

| CYP3A4 | Total Hydroxylated Metabolites | Data not available | Data not available | [6][7] |

| CYP2C9 | Total Hydroxylated Metabolites | Data not available | Data not available | [7] |

Note: While the involvement of CYP3A4 and CYP2C9 in glibenclamide hydroxylation is well-established, specific Km and Vmax values for the formation of 3-cis-hydroxyglibenclamide are not consistently reported in the available literature. The overall intrinsic clearance (Vmax/Km) is influenced by the specific enzyme and its genetic variants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo formation of 3-cis-hydroxyglibenclamide.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to assess the pharmacokinetics of glibenclamide and its metabolites in rats.[8][9][10]

Objective: To determine the plasma concentration-time profiles of glibenclamide, 4-trans-hydroxyglibenclamide, and 3-cis-hydroxyglibenclamide following oral administration of glibenclamide to rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Glibenclamide

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (12 h light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week before the experiment.

-

Dosing: Fast rats overnight (with free access to water) before administering a single oral dose of glibenclamide (e.g., 10 mg/kg) via oral gavage. A control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for glibenclamide and its hydroxy-metabolites using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes an in vitro assay to investigate the metabolism of glibenclamide using human liver microsomes.[1][11][12]

Objective: To determine the formation of 3-cis-hydroxyglibenclamide from glibenclamide in the presence of human liver microsomes and to identify the contributing CYP450 enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Glibenclamide

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Selective CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)

-

Acetonitrile (B52724) (for reaction termination)

-

Incubator/shaking water bath

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and glibenclamide (at various concentrations to determine kinetics).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Supernatant Analysis: Transfer the supernatant to a new tube and analyze for the formation of 3-cis-hydroxyglibenclamide using a validated LC-MS/MS method.

-

Enzyme Inhibition (Optional): To identify the specific CYP enzymes involved, perform parallel incubations in the presence of selective chemical inhibitors. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

HPLC-UV Method for Quantification of Glibenclamide and its Metabolites

This protocol provides a general framework for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of glibenclamide and its hydroxylated metabolites in plasma.[13][14][15][16]

Objective: To separate and quantify glibenclamide, 4-trans-hydroxyglibenclamide, and 3-cis-hydroxyglibenclamide in plasma samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., pH 3.5) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) ratio.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm or 238 nm.[15]

-

Internal Standard (IS): A structurally related compound not present in the sample, such as glipizide (B1671590) or glimepiride.

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution. b. Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the reconstituted sample onto the HPLC column.

-

Chromatographic Separation and Detection: Run the HPLC system under the specified conditions to separate the analytes. The analytes are detected by their UV absorbance.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of standard solutions. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

Downstream Signaling Pathways

Recent studies have suggested that glibenclamide's effects may extend beyond its direct action on KATP channels. One identified pathway involves the activation of the Akt-NF-κB signaling cascade.[17] This pathway is crucial for cell survival and inflammatory responses. Additionally, prolonged exposure to glibenclamide has been shown to activate protein translation in pancreatic beta cells through calcium-regulated mTOR, PKA, and MEK signaling pathways.[18][19] Another study suggests that glibenclamide can induce autophagy in β-cells via the AMPK pathway, which may in turn modulate insulin secretion.[20]

Logical Workflow for a Drug-Drug Interaction Study

The co-administration of drugs that are inhibitors or inducers of CYP3A4 or CYP2C9 can significantly alter the pharmacokinetics of glibenclamide and the formation of its metabolites, including 3-cis-hydroxyglibenclamide. The following diagram illustrates a typical clinical study design to investigate such drug-drug interactions (DDIs).[21][22]

Conclusion

The in vivo formation of 3-cis-hydroxyglibenclamide is a critical aspect of glibenclamide's overall pharmacological profile. This active metabolite, formed primarily through the action of CYP3A4 and CYP2C9 in the liver, contributes to the therapeutic and potential adverse effects of the parent drug. A thorough understanding of this metabolic pathway, facilitated by robust in vivo and in vitro experimental models and precise analytical techniques, is essential for the safe and effective use of glibenclamide in the management of type 2 diabetes. Further research into the specific kinetic parameters of 3-cis-hydroxyglibenclamide formation and its distinct effects on downstream signaling pathways will provide a more complete picture of its role in glibenclamide therapy.

References

- 1. oyc.co.jp [oyc.co.jp]

- 2. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. In vivo Assessment of Combined Effects of Glibenclamide and Losartan in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. ijpsonline.com [ijpsonline.com]

- 14. High-performance liquid chromatographic determination of glibenclamide in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijirt.org [ijirt.org]

- 16. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glibenclamide, a diabetic drug, prevents acute radiation induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An open-label drug-drug interaction study of the steady-state pharmacokinetics of topiramate and glyburide in patients with type 2 diabetes mellitus [pubmed.ncbi.nlm.nih.gov]

- 22. Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Pharmacokinetics of Glibenclamide and Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide, also known as glyburide, is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the hypoglycemic effect of glibenclamide is not solely attributable to the parent drug; its two major active metabolites, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), also contribute significantly to its pharmacodynamic action.[3][4][5] This technical guide provides an in-depth exploration of the pharmacokinetics of glibenclamide and its active metabolites, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile

The journey of glibenclamide through the body is characterized by rapid absorption, extensive protein binding, hepatic metabolism, and dual excretion pathways.

Absorption

Glibenclamide is readily absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours.[6][7] However, the extent of absorption can be influenced by factors such as the formulation's particle size and the presence of hyperglycemia, which can slow down absorption.[7][8] While some studies suggest that food does not have a significant impact on its kinetic behavior, it is generally recommended to be taken with breakfast or the first main meal.[6][9]

Distribution

Upon entering the systemic circulation, glibenclamide is extensively bound to plasma proteins, primarily albumin, with a binding percentage of approximately 99%.[7] This high degree of protein binding results in a relatively small volume of distribution, estimated to be between 0.2 and 0.45 L/kg.[10]

Metabolism

Glibenclamide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[11][12][13] This metabolic process results in the formation of two main active metabolites:

-

4-trans-hydroxyglibenclamide (M1)

-

3-cis-hydroxyglibenclamide (M2)

These metabolites possess hypoglycemic activity and contribute to the overall therapeutic effect of the drug.[3][4][5]

Excretion

The elimination of glibenclamide and its metabolites occurs through both renal and biliary pathways. Approximately 50% of the administered dose is excreted in the urine, and the remaining 50% is eliminated in the feces via bile.[6][7] The terminal elimination half-life of glibenclamide shows considerable inter-individual variability but is generally reported to be in the range of 4 to 8 hours.[6][7] However, some studies have reported a longer terminal elimination half-life of up to 15 hours, which may explain the potential for prolonged hypoglycemic reactions.[3][14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for glibenclamide and its active metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Glibenclamide in Different Patient Populations

| Parameter | Value | Patient Population | Reference |

| Tmax (h) | 2 - 4 | General | [6][7] |

| 1.62 - 2.09 | Type 2 Diabetics | [15] | |

| Cmax (ng/mL) | 131.856 ± 8.050 | Healthy Male Volunteers (5mg dose) | [16] |

| 211 - 315 | Elderly Patients | [1] | |

| 144 - 302 | Younger Patients | [1] | |

| AUC (ng·h/mL) | Varies with dose | Type 2 Diabetics | [9] |

| Half-life (h) | 4 - 8 | General | [6][7] |

| 4.42 - 8.08 | Type 2 Diabetics | [15] | |

| 4.0 - 13.4 | Elderly Patients | [1] | |

| 4.0 - 13.9 | Younger Patients | [1] | |

| ~15 | Diabetic Patients | [3][14] | |

| Clearance (L/h) | 1.94 - 3.09 | Type 2 Diabetics | [15] |

| 2.70 - 3.55 | Elderly Patients | [1] | |

| 2.47 - 4.11 | Younger Patients | [1] | |

| Volume of Distribution (L) | 14.63 - 32.48 | Type 2 Diabetics | [15] |

Table 2: Pharmacokinetic Parameters of Glibenclamide Metabolites (M1 and M2)

| Parameter | Metabolite | Value | Patient Population with Impaired Renal Function | Patient Population with Normal Renal Function | Reference |

| Peak Serum Values (ng/mL) | M1 | 24 - 85 | Higher | 16 - 57 | [3][14] |

| M2 | 7 - 22 | Higher | <5 - 18 | [3][14] | |

| M1 + M2 | 32 - 100 | Higher | 23 - 76 | [3][14] | |

| AUC | M1 | Higher | Lower | [3][14] | |

| Cmax | M1 | Higher | Lower | [3][14] | |

| Urinary Excretion (% of dose in 24h) | M1 + M2 | 7.2 | Lower | 26.4 | [3][14] |

Experimental Protocols

The following section details a typical methodology for a pharmacokinetic study of glibenclamide.

Study Design

A common study design is a randomized, two-way, crossover study under fasting conditions.[17] Participants are typically healthy volunteers or patients with type 2 diabetes.

Drug Administration and Sample Collection

A single oral dose of glibenclamide is administered to subjects after an overnight fast.[3][14] Blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[18] Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.[18] For studies involving metabolite excretion, urine samples are collected over a specified period, such as 24 hours.[3][14]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of glibenclamide and its metabolites in biological matrices.[19][20][21]

-

Sample Preparation: This typically involves a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[17] The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[17]

-

Detection: UV detection is frequently employed, with the wavelength set around 230 nm.[16] More sensitive and specific methods may utilize fluorescence or mass spectrometry (LC-MS) detection.[20]

Visualizations

Metabolic Pathway of Glibenclamide

Caption: Metabolic conversion of glibenclamide to its active metabolites M1 and M2.

Experimental Workflow for a Glibenclamide Pharmacokinetic Study

Caption: A typical workflow for a clinical pharmacokinetic study of glibenclamide.

Signaling Pathway for Glibenclamide-Induced Insulin (B600854) Secretion

Caption: The mechanism of glibenclamide-stimulated insulin release from pancreatic β-cells.

Conclusion

A thorough understanding of the pharmacokinetics of glibenclamide and its active metabolites is paramount for optimizing its therapeutic use and for the development of new and improved antidiabetic agents. This guide has provided a comprehensive overview of the ADME properties of glibenclamide, presented key quantitative data in a structured format, detailed common experimental protocols, and visualized the core metabolic and signaling pathways. This information serves as a valuable resource for the scientific community, facilitating further research and innovation in the field of diabetes management. The considerable inter-individual variability in glibenclamide's pharmacokinetics underscores the importance of personalized medicine approaches to maximize efficacy and minimize the risk of adverse effects, particularly hypoglycemia.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glibenclamide - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. m.youtube.com [m.youtube.com]

- 7. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]

- 8. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetic interaction of curcumin and glibenclamide in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iajps.com [iajps.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-cis-Hydroxyglibenclamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effects are primarily mediated through the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to enhanced insulin (B600854) secretion. Upon administration, glibenclamide is extensively metabolized in the liver into several derivatives, with 3-cis-Hydroxyglibenclamide (M2) being one of its major active metabolites. This technical guide provides a comprehensive overview of the mechanism of action of 3-cis-Hydroxyglibenclamide, focusing on its interaction with the KATP channel and the subsequent physiological responses. This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of ATP-Sensitive Potassium (KATP) Channels

The primary pharmacological target of 3-cis-Hydroxyglibenclamide, mirroring its parent compound, is the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. These channels are crucial regulators of insulin secretion, coupling cellular metabolism to membrane excitability.

The KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel subunits (Kir6.2) forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit harbors the binding site for sulfonylureas and their active metabolites.

The binding of 3-cis-Hydroxyglibenclamide to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to its closure. This inhibition of potassium efflux from the β-cell results in the depolarization of the cell membrane. The subsequent opening of voltage-dependent calcium channels triggers an influx of calcium ions (Ca2+), which acts as a second messenger to stimulate the exocytosis of insulin-containing granules.

Signaling Pathway of 3-cis-Hydroxyglibenclamide-Induced Insulin Secretion

Caption: Signaling pathway of 3-cis-Hydroxyglibenclamide action.

Quantitative Pharmacodynamic Data

Clinical studies in healthy human subjects have demonstrated the hypoglycemic activity of 3-cis-Hydroxyglibenclamide. The following tables summarize key pharmacodynamic parameters comparing 3-cis-Hydroxyglibenclamide (M2) with its parent compound, glibenclamide (Gb), and its other major active metabolite, 4-trans-hydroxy-glibenclamide (M1).

| Compound | CEss50 (ng/mL) | Emax (%) | Equilibration Half-life (kEO-HL) (h) | Elimination Rate Constant (kEO) (h⁻¹) |

| Glibenclamide (Gb) | 108 | 56 | 0.44 | 1.59 |

| 4-trans-Hydroxyglibenclamide (M1) | 23 | 40 | 3.9 | 0.178 |

| 3-cis-Hydroxyglibenclamide (M2) | 37 | 27 | 1.4 | 0.479 |

| Caption: Table 1: Pharmacodynamic and pharmacokinetic parameters of glibenclamide and its active metabolites.[1] |

| Compound/Administration | Mean Blood Glucose Reduction (% of AUC 0-5h vs. placebo) |

| Glibenclamide (Oral) | 23.8 ± 1.2 |

| Glibenclamide (Intravenous) | 19.9 ± 2.1 |

| 4-trans-Hydroxyglibenclamide (M1) (Intravenous) | 18.2 ± 3.3 |

| 3-cis-Hydroxyglibenclamide (M2) (Intravenous) | 12.5 ± 2.3 |

| Caption: Table 2: Hypoglycemic effect of glibenclamide and its metabolites in humans.[2] |

These data indicate that while 3-cis-Hydroxyglibenclamide is less potent than glibenclamide in terms of maximal effect (Emax), it exhibits a higher activity at lower concentrations (lower CEss50).[1] The longer equilibration half-life of the metabolites suggests a potentially longer duration of action compared to the parent drug.[1]

Detailed Experimental Protocols

Electrophysiological Analysis of KATP Channel Inhibition (Patch-Clamp Technique)

The patch-clamp technique is instrumental in directly measuring the inhibitory effect of 3-cis-Hydroxyglibenclamide on KATP channels.

Objective: To characterize the dose-dependent inhibition of KATP channel currents by 3-cis-Hydroxyglibenclamide in pancreatic β-cells.

Methodology:

-

Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Dissociate the islets into single β-cells and culture them for 24-48 hours.

-

Electrophysiological Recording:

-

Perform whole-cell or inside-out patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

The standard extracellular solution should contain (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES (pH 7.4).

-

The standard intracellular (pipette) solution should contain (in mM): 107 KCl, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES, and 0.3 ATP (pH 7.2).

-

-

Drug Application: Prepare stock solutions of 3-cis-Hydroxyglibenclamide in DMSO and dilute to the final desired concentrations in the extracellular solution. Apply different concentrations of the compound to the patched cell using a perfusion system.

-

Data Analysis:

-

Record KATP channel currents before and after the application of 3-cis-Hydroxyglibenclamide.

-

Measure the amplitude of the current inhibition at each concentration.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.

-

Determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient by fitting the data to the Hill equation.

-

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for patch-clamp electrophysiology.

In Vitro Insulin Secretion Assay

This assay quantifies the amount of insulin released from pancreatic islets in response to 3-cis-Hydroxyglibenclamide.

Objective: To determine the dose-response relationship of 3-cis-Hydroxyglibenclamide-stimulated insulin secretion from isolated pancreatic islets.

Methodology:

-

Islet Isolation and Culture: Isolate pancreatic islets as described in the patch-clamp protocol and culture them overnight to allow for recovery.

-

Static Incubation:

-

Hand-pick islets of similar size and place them in multi-well plates (typically 10-20 islets per well).

-

Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a non-stimulatory glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Replace the pre-incubation buffer with KRB buffer containing various concentrations of 3-cis-Hydroxyglibenclamide at a basal glucose level. Include positive (e.g., high glucose or glibenclamide) and negative (basal glucose alone) controls.

-

Incubate the islets for a defined period (e.g., 60 minutes) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Sample Collection and Analysis:

-

At the end of the incubation period, collect the supernatant from each well.

-

Lyse the islets to determine the total insulin content.

-

Measure the insulin concentration in the supernatant and the islet lysates using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Express the secreted insulin as a percentage of the total insulin content.

-

Plot the percentage of insulin secretion against the concentration of 3-cis-Hydroxyglibenclamide to generate a dose-response curve.

-

Experimental Workflow: Insulin Secretion Assay

References

An In-depth Technical Guide to the Hypoglycemic Activity of Glibenclamide Metabolites in Humans

This technical guide provides a comprehensive overview of the hypoglycemic activity of the primary metabolites of glibenclamide in humans. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver into two main derivatives: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1][2] For a long time, the hypoglycemic potential of these metabolites was a subject of debate. However, human studies have now confirmed that both M1 and M2 possess intrinsic hypoglycemic and insulin-releasing properties.[1][2][3] This is of significant clinical relevance, as these metabolites can contribute to the overall therapeutic and, potentially, adverse effects of glibenclamide, especially in patients with impaired renal function where metabolite accumulation may occur.[4][5]

Data Presentation: Quantitative Analysis of Hypoglycemic Activity

The hypoglycemic effects of glibenclamide and its metabolites, M1 and M2, have been quantified in human clinical trials. The data presented below is primarily derived from a placebo-controlled, randomized, single-blind crossover study involving healthy human subjects.[1][2][3]

Table 1: Comparative Blood Glucose Reduction

This table summarizes the mean reduction in blood glucose levels, expressed as a percentage of the area under the curve (AUC) from 0 to 5 hours after administration, compared to a placebo.[1][2][3]

| Compound | Administration Route | Dose | Mean Blood Glucose Reduction (AUC 0-5h) vs. Placebo (± SE) |

| M1 Metabolite | Intravenous | 3.5 mg | 18.2% (± 3.3%) |

| M2 Metabolite | Intravenous | 3.5 mg | 12.5% (± 2.3%) |

| Glibenclamide | Intravenous | 3.5 mg | 19.9% (± 2.1%) |

| Glibenclamide | Oral | 3.5 mg | 23.8% (± 1.2%) |

Table 2: Pharmacodynamic Parameters

This table presents the estimated maximum hypoglycemic effect (Emax) for glibenclamide and its metabolites.[6]

| Compound | Estimated Emax (% Blood Glucose Reduction) |

| M1 Metabolite | 40% |

| M2 Metabolite | 27% |

| Glibenclamide | 56% |

Table 3: Serum Concentrations in Patients on Chronic Therapy

In patients with type 2 diabetes undergoing chronic treatment with high doses of glibenclamide (≥ 10.5 mg daily), the steady-state serum levels of the metabolites can surpass that of the parent compound.[4]

| Compound | Daily Glibenclamide Dose | Steady-State Serum Levels (ng/mL) |

| Glibenclamide | ≥ 10.5 mg | 18 (range: 0-64) |

| M1 + M2 Metabolites | ≥ 10.5 mg | 33 (range: 0-120) |

Experimental Protocols

The following section details the methodologies employed in a key human study to assess the hypoglycemic activity of glibenclamide metabolites.[1][2][3]

Study Design: Placebo-Controlled Crossover Trial

-

Objective : To assess the hypoglycemic and insulin-releasing effects of the M1 and M2 metabolites of glibenclamide in humans.[1][3]

-

Participants : Eight healthy, non-smoking Caucasian volunteers (4 men, 4 women) with a mean age of 25.4 ± 4.1 years.[2]

-

Design : A placebo-controlled, randomized, single-blind crossover study. Each subject participated in five single-dose tests, with a 3-month interval between each test.

-

Interventions :

-

3.5 mg glibenclamide, oral

-

3.5 mg glibenclamide, intravenous

-

3.5 mg M1 metabolite, intravenous

-

3.5 mg M2 metabolite, intravenous

-

Placebo, intravenous

-

-

Procedure : All medications were administered in a fasting state. Standardized meals were provided 0.5 and 5.5 hours after administration.

Sample Collection and Analysis

-

Blood Sampling : Venous blood samples were collected at regular intervals to measure blood glucose and serum insulin (B600854) concentrations.

-

Glucose Measurement : Blood glucose levels were measured using a glucose oxidase method.[1][2]

-

Insulin Measurement : Serum insulin concentrations were analyzed by a specific immunoassay.[1][2]

Chronic Therapy Study Protocol in Type 2 Diabetes Patients

-

Objective : To investigate the effects and serum levels of glibenclamide and its active metabolites in patients on chronic medication.[4]

-

Participants : Fifty patients with type 2 diabetes on regular glibenclamide therapy (1.75-14.0 mg daily).[4]

-

Procedure : Blood samples were drawn immediately before and 90 minutes after the patient's regular glibenclamide intake. A standardized breakfast was served 30 minutes after drug administration.[4]

-

Analysis : Serum drug levels (glibenclamide, M1, M2) were determined by High-Performance Liquid Chromatography (HPLC). Serum insulin and proinsulin levels were determined by ELISA.[4]

Mandatory Visualizations

Signaling Pathway for Glibenclamide and its Metabolites

Glibenclamide and its active metabolites, M1 and M2, exert their hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells.[3][7] This is achieved through the inhibition of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[8]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. m.youtube.com [m.youtube.com]

The Role of 3-cis-Hydroxyglibenclamide in the Therapeutic Effect of Glibenclamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. However, the contribution of its metabolites to its overall pharmacodynamic profile is a subject of significant interest. This technical guide provides a comprehensive analysis of the role of one of its major active metabolites, 3-cis-hydroxyglibenclamide (M2), in the therapeutic effect of the parent drug. We delve into a comparative analysis of their pharmacokinetics and pharmacodynamics, detail the underlying molecular mechanisms, and provide established experimental protocols for their evaluation.

Introduction

Glibenclamide (also known as glyburide) exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[1][2] Following administration, glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[2][3] While initially thought to be inactive, subsequent research has demonstrated that both M1 and M2 possess hypoglycemic activity.[4][5][6] This guide focuses specifically on the contribution of 3-cis-hydroxyglibenclamide to the therapeutic actions of glibenclamide.

Comparative Pharmacokinetics and Pharmacodynamics

Understanding the relative contribution of 3-cis-hydroxyglibenclamide to the overall therapeutic effect of glibenclamide requires a detailed comparison of their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Profile

A comparative study in healthy subjects provides key insights into the pharmacokinetics of glibenclamide and its metabolites following intravenous administration.[3]

| Parameter | Glibenclamide (Intravenous) | 3-cis-Hydroxyglibenclamide (M2) | 4-trans-Hydroxyglibenclamide (M1) |

| Peak Serum Concentration (Cmax) | Lower in patients with impaired renal function[3] | Higher in patients with impaired renal function[3] | Higher in patients with impaired renal function[3] |

| Area Under the Curve (AUC) | Lower in patients with impaired renal function[3] | - | Higher in patients with impaired renal function[3] |

| Elimination Half-life (t½) | Approximately 15 hours during chronic dosing[7] | - | - |

| Volume of Distribution (Vd) | 7.44 ± 1.53 L | 15.5 ± 5.5 L | 20.8 ± 8.4 L |

| Total Clearance (CL) | 4.42 ± 0.56 L/h | 10.4 ± 1.3 L/h | 11.9 ± 1.7 L/h |

| Renal Clearance (CLr) | - | 8.6 ± 1.6 L/h | 13.5 ± 3.7 L/h |

Data compiled from multiple sources, direct comparative values may vary between studies.[3][7]

Pharmacodynamic Profile

Studies in humans have demonstrated that 3-cis-hydroxyglibenclamide is a pharmacologically active metabolite with significant hypoglycemic effects.[4][5][6]

| Parameter | Glibenclamide | 3-cis-Hydroxyglibenclamide (M2) | 4-trans-Hydroxyglibenclamide (M1) |

| Blood Glucose Reduction (AUC 0-5h vs. Placebo) | 19.9 ± 2.1% (IV)[4][6] | 12.5 ± 2.3% (IV)[4][6] | 18.2 ± 3.3% (IV)[4][6] |

| Steady-State Serum Concentration for 50% of Maximal Effect (CEss50) | 108 ng/mL | 37 ng/mL | 23 ng/mL |

| Maximum Effect (Emax) on Blood Glucose Reduction | 56% | 27% | 40% |

| Equilibration Half-life for Effect Site (kEO-HL) | 0.44 h | 1.4 h | 3.9 h |

These data indicate that while 3-cis-hydroxyglibenclamide has a lower maximal effect on blood glucose reduction compared to glibenclamide, it is more potent, requiring a lower concentration to achieve 50% of its maximal effect. This suggests that at lower concentrations, the metabolite may contribute significantly to the overall hypoglycemic action of the parent drug.

Molecular Mechanism of Action and Signaling Pathway

The therapeutic effect of both glibenclamide and its active metabolites is mediated through their interaction with the KATP channels in pancreatic β-cells.

Glibenclamide Binding to the SUR1 Subunit

Glibenclamide binds with high affinity to the SUR1 subunit of the KATP channel. Cryo-electron microscopy studies have revealed that the glibenclamide binding site is located within the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer. This binding induces a conformational change in the channel, leading to its closure.

Signaling Pathway of Insulin Secretion

The closure of the KATP channel by glibenclamide or its active metabolites initiates a cascade of events culminating in insulin release.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Quantification of Glibenclamide and its Metabolites by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of glibenclamide, 4-trans-hydroxyglibenclamide, and 3-cis-hydroxyglibenclamide in human serum.

4.1.1. Sample Preparation

-

To 1 mL of serum in a glass tube, add an internal standard (e.g., a related sulfonylurea not present in the sample).

-

Add 50 µL of 1 M HCl and 5 mL of diethyl ether.

-

Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 25 mM KH2PO4, pH 3.5) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm.

-

Injection Volume: 50 µL.

4.1.3. Quantification

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentrations of glibenclamide and its metabolites in the samples by interpolation from the calibration curves.

In Vitro Metabolism of Glibenclamide

This protocol outlines a method for studying the metabolism of glibenclamide using human liver microsomes (HLM).

4.2.1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Glibenclamide (e.g., 10 µM).

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).

-

Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 1 mL.

-

-

Pre-incubate the mixture without the NADPH-generating system for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4.2.2. Sample Analysis

-

Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to precipitate the proteins.

-

Analyze the supernatant for the presence of glibenclamide and its metabolites using the HPLC method described in section 4.1 or a more sensitive LC-MS/MS method.

Patch-Clamp Analysis of KATP Channel Inhibition

This protocol describes the inside-out patch-clamp technique to measure the effect of glibenclamide and its metabolites on KATP channel activity.

4.3.1. Cell Preparation

-

Use pancreatic β-cells (e.g., from isolated islets of Langerhans or a cell line like INS-1).

-

Plate the cells on glass coverslips for electrophysiological recording.

4.3.2. Electrophysiological Recording

-

Prepare a patch pipette from borosilicate glass with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Pipette (extracellular) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, pH 7.4 with KOH.

-

Bath (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH. ATP and ADP can be added to the bath solution to study their effects on channel activity.

-

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Record single-channel currents in the absence (control) and presence of varying concentrations of glibenclamide or 3-cis-hydroxyglibenclamide applied to the bath solution.

4.3.3. Data Analysis

-

Measure the channel open probability (Po) in the control and drug-containing solutions.

-

Construct a concentration-response curve by plotting the inhibition of channel activity against the drug concentration.

-

Determine the IC50 value by fitting the data to the Hill equation.

Preclinical Drug Development Workflow

The evaluation of new oral hypoglycemic agents like sulfonylureas and their metabolites follows a structured preclinical development workflow.

Conclusion

3-cis-hydroxyglibenclamide is an active metabolite that contributes to the overall therapeutic effect of glibenclamide. While its maximal hypoglycemic effect is less than that of the parent drug, its higher potency at lower concentrations suggests a significant role, particularly in the context of the overall drug exposure profile. The prolonged half-life of glibenclamide and the sustained presence of its active metabolites likely contribute to its long duration of action and the risk of hypoglycemia. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic properties of both the parent drug and its active metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety in the management of type 2 diabetes. Further research to elucidate the precise binding affinity and KATP channel inhibitory potency of 3-cis-hydroxyglibenclamide will provide a more complete picture of its contribution to the clinical effects of glibenclamide.

References

- 1. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fda.gov [fda.gov]

- 6. FDA considers new efficacy endpoint for diabetes drugs | RAPS [raps.org]

- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and identification of glibenclamide metabolites

An In-Depth Technical Guide to the Discovery and Identification of Glibenclamide Metabolites

Introduction

Glibenclamide (also known as glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is primarily mediated by stimulating insulin (B600854) release from pancreatic β-cells.[1][3] The clinical efficacy and safety profile of glibenclamide are significantly influenced by its extensive hepatic metabolism. Understanding the biotransformation of glibenclamide into its various metabolites is crucial for comprehending its complete pharmacokinetic and pharmacodynamic profile, particularly concerning its prolonged hypoglycemic effects and inter-individual variability in patient response.

This technical guide provides a comprehensive overview of the discovery and identification of glibenclamide metabolites. It details the metabolic pathways, presents quantitative pharmacokinetic data, outlines the experimental protocols for their analysis, and visualizes the core processes for researchers, scientists, and drug development professionals.

Metabolic Pathways and Key Enzymes

Glibenclamide is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[3][4] The hydroxylation of the cyclohexyl ring is the principal metabolic route, resulting in the formation of several metabolites.

Major Metabolites: The two primary and pharmacologically active metabolites of glibenclamide are:

These metabolites have been shown to possess hypoglycemic activity, contributing to the overall therapeutic and, in some cases, adverse effects of the parent drug.[7][8] Studies have suggested that these metabolites may have a longer duration of effect than glibenclamide itself.[7][9]

Other identified hydroxylated derivatives include 4-cis-hydroxycyclohexyl glibenclamide (M2a), 3-trans-hydroxycyclohexyl glibenclamide (M3), and 2-trans-hydroxycyclohexyl glibenclamide (M4).[6][10]

Involved Cytochrome P450 Isoforms: The metabolism of glibenclamide is catalyzed by multiple CYP isoforms:

-

CYP3A4: Considered the major enzyme responsible for glibenclamide metabolism.[11][12]

-

CYP2C9: Plays a significant role in the metabolic process.[2][13][14] Genetic polymorphisms in the CYP2C9 gene, such as the CYP2C93 allele, can lead to decreased oral clearance of glibenclamide.[3]

-

Other contributing enzymes: CYP2C19, CYP2C8, and CYP3A5 also contribute to a lesser extent.[3][10][12]

-

Placental Metabolism: In the placenta, the metabolism of glibenclamide is also catalyzed by CYP19/aromatase (CYP19A1).[3]

References

- 1. google.com [google.com]

- 2. Glibenclamide - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]